molecular formula C6H10O2 B2702847 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol CAS No. 2060007-65-8

2-Oxabicyclo[2.1.1]hexan-1-ylmethanol

Cat. No.: B2702847
CAS No.: 2060007-65-8
M. Wt: 114.144
InChI Key: DISAAIHTGSBMRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a suitable diol or epoxide precursor in the presence of an acid or base catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[2.1.1]hexan-1-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2-Oxabicyclo[2.1.1]hexan-1-ylmethanol has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[2.1.1]hexan-1-ylmethanol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxabicyclo[2.2.1]heptan-1-ylmethanol
  • 2-Oxabicyclo[3.1.1]octan-1-ylmethanol
  • 2-Oxabicyclo[4.1.1]nonan-1-ylmethanol

Uniqueness

2-Oxabicyclo[2.1.1]hexan-1-ylmethanol is unique due to its smaller ring size and the presence of an oxygen atom within the bicyclic structure. This confers distinct reactivity and physical properties compared to its larger-ring analogs .

Properties

IUPAC Name

2-oxabicyclo[2.1.1]hexan-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-6-1-5(2-6)3-8-6/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISAAIHTGSBMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060007-65-8
Record name {2-oxabicyclo[2.1.1]hexan-1-yl}methanol
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